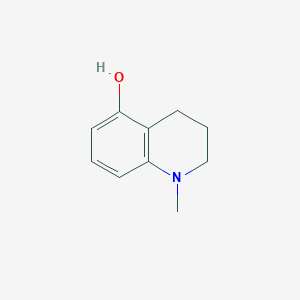

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,12H,3-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOBLZUGGGTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1,2,3,4 Tetrahydroquinolin 5 Ol and Its Structural Analogs

Classical and Contemporary Approaches to Tetrahydroquinoline Scaffold Synthesis

The synthesis of the tetrahydroquinoline framework is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These approaches range from classical cyclization reactions to modern catalytic systems and multi-component strategies, each offering unique advantages in terms of efficiency, substrate scope, and stereocontrol.

Cyclization Reactions of Precursors (e.g., Amino Alcohols, Anilines with Enol Ethers)

The formation of the tetrahydroquinoline ring through the cyclization of acyclic precursors is a fundamental strategy. One notable modern approach involves the iridium-catalyzed oxidative cyclization of amino alcohols. For instance, 3-(2-aminophenyl)propanols can be converted to 1,2,3,4-tetrahydroquinolines using a [Cp*IrCl₂]₂ catalyst in the presence of a base like potassium carbonate. acs.org This process is believed to proceed through the catalytic oxidation of the alcohol to an aldehyde, which is then captured by the nearby amino group to form an imine that is subsequently reduced. acs.orgnih.gov

Another powerful method for constructing the tetrahydroquinoline skeleton is the aza-Diels-Alder reaction, a type of pericyclic reaction. This can be achieved through a three-component process involving an aldehyde, an amine, and an enol ether. researchgate.net Fluorinated alcohols such as hexafluoroisopropanol (HFIP) have been found to promote these imino-Diels-Alder reactions effectively, even without a Lewis acid catalyst, to afford tetrahydroquinolines in good yields. researchgate.net The reaction of 2-aminophenols, in particular, allows for the direct incorporation of a hydroxyl group onto the aromatic ring of the resulting tetrahydroquinoline structure. researchgate.net While classical named reactions like the Bischler-Napieralski and Pictet-Spengler syntheses are pivotal for producing the related dihydroisoquinoline and tetrahydroisoquinoline scaffolds respectively, they underscore the long-standing importance of intramolecular cyclization strategies in heterocyclic synthesis. organic-chemistry.orgmdpi.comnrochemistry.comwikipedia.org

Reductive Strategies from Quinoline (B57606) and Quinolinone Derivatives

The most direct route to the tetrahydroquinoline scaffold is the reduction of the corresponding quinoline. A variety of reductive methods have been developed, offering high efficiency and chemoselectivity.

Catalytic hydrogenation is a widely employed technique. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective. dicp.ac.cn For example, a [Ru(p-cymene)Cl₂]₂/I₂ system has demonstrated high reactivity for the hydrogenation of quinoline derivatives under mild conditions. dicp.ac.cn Asymmetric hydrogenation, yielding chiral tetrahydroquinolines, has been achieved with high enantioselectivity using chiral cationic ruthenium complexes. acs.org Supported gold nanoparticles have also emerged as effective catalysts, enabling the chemoselective hydrogenation of the heterocyclic ring of quinolines with H₂ under mild conditions, a significant finding as quinolines often act as poisons for traditional noble metal catalysts. researchgate.netnih.govresearchgate.net

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing hydrogen donors like isopropanol (B130326), formic acid, or ammonia (B1221849) borane (B79455). dicp.ac.cnresearchgate.net Cobalt-amido cooperative catalysis, for instance, can convert quinolines to 1,2-dihydroquinolines using H₃N·BH₃ at room temperature. researchgate.net Furthermore, reductions using hydrosilanes in the presence of catalysts such as iodine or B(C₆F₅)₃ provide a metal-free approach to obtaining tetrahydroquinolines. rsc.orgorganic-chemistry.org

The table below summarizes various catalytic systems for the reduction of quinolines.

| Catalyst System | Hydrogen Source | Key Features |

| [Ru(p-cymene)Cl₂]₂/I₂ | H₂ | High reactivity, mild conditions. dicp.ac.cn |

| Chiral cationic η⁶-arene-Ru(II) complexes | H₂ | High enantioselectivity (>99% ee). acs.org |

| Au/TiO₂ | H₂ | High chemoselectivity; quinoline acts as a promoter. nih.gov |

| Cobalt-amido complex | H₃N·BH₃ | Partial transfer hydrogenation to 1,2-dihydroquinolines. researchgate.net |

| Iodine (I₂) | Pinacolborane (HBpin) | Metal-free reduction, mild conditions. rsc.org |

| B(C₆F₅)₃ | Hydrosilanes | Metal-free hydrogenative reduction. organic-chemistry.org |

Multi-Component Reactions (MCRs) for Tetrahydroquinoline Assembly

Multi-component reactions (MCRs) offer a powerful and efficient means of synthesizing complex molecules like tetrahydroquinolines in a single step from three or more starting materials. The most prominent MCR for this purpose is the Povarov reaction, which is a formal aza-Diels-Alder reaction. nih.govresearchgate.net This reaction typically involves the acid-catalyzed interaction of an aniline (B41778), an aldehyde, and an activated alkene (such as an enol ether or enamine). nih.govbohrium.com

The Povarov reaction is highly valued for its atom and step economy, allowing for the rapid generation of diverse and complex tetrahydroquinoline libraries. nih.govresearchgate.net The use of cyclic enol ethers as the alkene component leads to the formation of heterocycle-fused tetrahydroquinolines. nih.gov Asymmetric variants of the Povarov reaction have been developed, employing chiral catalysts to produce enantiomerically enriched products. organic-chemistry.orgthieme-connect.com For example, a scandium triflate/N,N'-dioxide complex can catalyze the three-component reaction between anilines, aldehydes, and cyclopentadiene (B3395910) to yield ring-fused tetrahydroquinolines with excellent diastereo- and enantioselectivity. thieme-connect.com

Regioselective Functionalization and Derivatization Strategies for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Achieving the specific structure of this compound requires not only the synthesis of the core ring system but also the regioselective introduction of the N-methyl and C-5 hydroxyl groups.

N-Alkylation Approaches in Tetrahydroquinoline Synthesis

The introduction of an N-alkyl group, such as the methyl group in the target compound, can be accomplished either by using an N-alkylated precursor in the initial ring-forming reaction or by alkylating a pre-formed tetrahydroquinoline. A particularly efficient modern strategy is the one-pot tandem reduction of a quinoline followed by reductive N-alkylation.

This approach combines the reduction of the quinoline to a tetrahydroquinoline and the subsequent N-alkylation into a single synthetic operation. One such method employs a boronic acid catalyst with Hantzsch ester as the reductant and an aldehyde as the alkylating agent. organic-chemistry.orgacs.orgorganic-chemistry.org This metal-free process is step-economical and proceeds under mild conditions. acs.org To synthesize the N-methyl derivative specifically, formaldehyde (B43269) can be used as the aldehyde source. A tandem reduction-reductive amination sequence using catalytic hydrogenation in the presence of formaldehyde has been shown to effectively produce N-methylated tetrahydroquinolines. acs.org Another metal-free approach utilizes hexafluoroisopropanol (HFIP) to mediate the tandem reduction and reductive alkylation. rsc.org

The following table outlines key methods for N-alkylation.

| Method | Catalyst/Reagent | Alkylating Agent | Key Features |

| Tandem Reduction/Reductive Alkylation | Boronic Acid / Hantzsch Ester | Aldehydes (e.g., Formaldehyde) | One-pot, metal-free, mild conditions. organic-chemistry.orgacs.org |

| Tandem Reduction/Reductive Amination | Pd/C / H₂ | Formaldehyde | Diastereoselective synthesis of N-methyl derivatives. acs.org |

| Tandem Reduction/Reductive Alkylation | Hexafluoroisopropanol (HFIP) / Hantzsch Ester | Aldehydes | Metal-free, H-bonding enabled activation. rsc.org |

Directed Hydroxylation and Position-Selective Modification (e.g., at C-5)

The regioselective introduction of a hydroxyl group at the C-5 position of the tetrahydroquinoline ring is a significant synthetic challenge. Direct C-H hydroxylation of an existing tetrahydroquinoline scaffold at a specific position is often difficult to control. Therefore, a more common and predictable strategy is to incorporate the hydroxyl group, or a precursor to it, into one of the starting materials before the cyclization reaction.

For example, in a Povarov reaction or other cyclization strategies, an aniline precursor with a hydroxyl or methoxy (B1213986) group at the meta-position (relative to the amino group) can be used. A 3-aminophenol (B1664112) or 3-methoxyaniline derivative would, upon cyclization, yield a tetrahydroquinoline with the desired oxygen functionality at the C-5 position. If a methoxy group is used, a subsequent demethylation step would be required to unmask the final hydroxyl group. The use of 2-aminophenols in aza-Diels-Alder reactions to synthesize 8-hydroxy-tetrahydroquinolines demonstrates the viability of carrying the hydroxyl group through the ring-forming sequence, although this leads to a different regioisomer. researchgate.net The synthesis of the C-5 hydroxy derivative thus relies heavily on the strategic selection and synthesis of appropriately pre-functionalized aromatic precursors.

Halogenation and Other Electrophilic Aromatic Substitutions on the Quinoline Moiety

The electronic nature of the tetrahydroquinoline ring system dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair donates electron density into the benzene (B151609) ring, making it activated towards electrophiles. This directing effect is crucial for the synthesis of substituted analogs.

Generally, electrophilic aromatic substitution on a monosubstituted benzene ring can yield ortho, meta, and para isomers. masterorganicchemistry.com In the case of the tetrahydroquinoline nucleus, the fusion of the heterocyclic ring and the N-methyl group's activating nature influences the position of substitution. Metal-free protocols have been developed for the regioselective halogenation of quinoline derivatives. For instance, an operationally simple method for the C5-H halogenation of 8-substituted quinolines uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This demonstrates the feasibility of targeting specific positions on the quinoline core, which is essential for creating analogs of this compound.

Further synthetic utility is shown in tandem one-pot procedures where a regioselective halogenation of a p-benzyne, derived from an enediyne, is followed by a Suzuki-Miyaura coupling to form biaryl derivatives of tetrahydroisoquinoline, a related heterocyclic system. researchgate.net Other approaches involve the α-lithiation of a dihydroquinolin-2-one derivative followed by quenching with a wide range of electrophiles, providing a mild method for substitution. nih.gov These methods highlight the diverse strategies available for the controlled functionalization of the aromatic portion of the tetrahydroquinoline scaffold.

Stereoselective Synthesis of Chiral Tetrahydroquinoline Systems Related to this compound

The creation of specific stereoisomers is a paramount challenge in modern organic synthesis, particularly for pharmaceutical applications. The tetrahydroquinoline scaffold often contains one or more stereocenters, and its biological activity is typically dependent on its stereochemistry. Consequently, numerous stereoselective methods have been developed.

Asymmetric Hydrogenation and Transfer Hydrogenation Techniques

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of quinolines are among the most direct routes to chiral tetrahydroquinolines. liv.ac.ukdicp.ac.cn These methods involve the reduction of the C=N-C=C system of the quinoline ring using a chiral catalyst to induce enantioselectivity.

Metal catalysts based on iridium, rhodium, and manganese have proven highly effective. For instance, an iridium-catalyzed ATH of quinolines can be performed in water or biphasic systems, achieving high yields and up to 99% enantiomeric excess (ee). nih.gov This system can operate at very low catalyst loadings (0.001 mol%) and exhibits a high turnover frequency, making it highly efficient. nih.gov Similarly, manganese-catalyzed ATH reactions have been reported to proceed in water using ammonia borane as a green hydrogen source, also affording various tetrahydroquinolines in high yields and up to 99% ee. rsc.org

The choice of hydrogen source is also critical. While high-pressure hydrogen gas is used in asymmetric hydrogenation, ATH employs more operationally simple hydrogen donors like isopropanol or formates. liv.ac.ukdicp.ac.cn A notable development is the pH-regulated ATH of quinolines in water, which provides excellent enantioselectivities for a wide range of substrates. liv.ac.uk Chiral phosphoric acids have also been used to catalyze the ATH of quinolines with a regenerable dihydrophenanthridine as the hydrogen source, yielding products with up to 91% ee despite a competing racemic hydrogenation pathway. acs.orgacs.org

| Catalyst System | Hydrogen Source | Substrate Type | Max. Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Iridium-aminobenzimidazole complex | Formate | Various Quinolines | 99% | High | nih.gov |

| Manganese-aminobenzimidazole complex | Ammonia Borane | Various Quinolines | 99% | High | rsc.org |

| [Rh–Ts-dpen] | HCOONa | 2-Methylquinoline | 97% | 96% | liv.ac.uk |

| Chiral Phosphoric Acid / Borane | H₂ / Dihydrophenanthridine | Various Quinolines | 91% | High | acs.orgacs.org |

| Manganese Pincer Complex | H₂ (60 bar) | Various Quinolines | 97% | up to 99% | thieme-connect.com |

| Ir-Catalyst in Toluene | H₂ | Quinolines | 98% (R) | up to 99% | acs.org |

| Ir-Catalyst in EtOH | H₂ | Quinolines | 94% (S) | up to 99% | acs.org |

Chiral Organocatalysis and Metal-Catalyzed Asymmetric Syntheses

Beyond hydrogenation, a variety of catalytic asymmetric reactions have been developed to construct the chiral tetrahydroquinoline framework. These can be broadly categorized into methods using small organic molecules (organocatalysis) and those using chiral metal complexes. thieme-connect.com

Organocatalysis: Chiral organocatalysts, such as bifunctional squaramide-based catalysts, have been used in asymmetric [4+2]-cyclization reactions to synthesize enantioenriched 3,4-dihydroquinolin-2-one derivatives. researchgate.net Supramolecular organocatalysis, using a combination of quinidine-NH-thiourea and L-phenylalanine, has been employed to synthesize functionalized chiral tetrahydroquinolines. nih.govrsc.org Furthermore, N-heterocyclic carbenes (NHCs) have catalyzed stereoselective aza-Michael-Michael-lactonization cascade reactions to construct functionalized tetrahydroquinolines with three consecutive stereogenic centers in high yields and excellent stereoselectivities. nih.gov Chiral phosphoric acids are also versatile catalysts, enabling the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org

Metal-Catalysis: Transition-metal-catalyzed reactions are powerful tools for synthesizing complex tetrahydroquinolines. A nickel(II)/diamine system catalyzes a diastereo- and enantioselective Michael/hemiacetalization cascade reaction to produce polysubstituted chromanes, which are structurally related to tetrahydroquinolines. researchgate.net Palladium-catalyzed stereodivergent synthesis allows for access to multiple stereoisomers of fully substituted tetrahydroquinolines from the same starting materials by simply switching the chiral ligand. nih.gov Cobalt(II) complexes with chiral N,N'-dioxide ligands have been used to prepare chiral tetrahydroquinolines through a domino 1,5-hydride transfer–cyclization protocol. thieme-connect.comthieme-connect.com

| Catalyst Type | Catalyst Example | Reaction Type | Max. Enantiomeric Excess (ee) | Max. Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Bifunctional Squaramide | Asymmetric [4+2]-cyclization | 97% | 19:1 | researchgate.net |

| Organocatalyst | Quinidine-NH-thiourea / L-phenylalanine | Supramolecular Catalysis / Michael Reaction | Excellent | High | rsc.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | aza-Michael-Michael-lactonization cascade | 98.7% | >25:1 | nih.gov |

| Metal Catalyst | Palladium / Chiral Ligands (Yuephos) | Stereodivergent [4+2] cycloaddition | 98% | High | nih.gov |

| Metal Catalyst | Cobalt(II) / Chiral N,N'-dioxide ligand | Tandem 1,5-Hydride Transfer/Cyclization | High | N/A | thieme-connect.com |

Biocatalytic Approaches for Enantiopure Tetrahydroquinoline Intermediates

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for producing enantiopure compounds. taylorfrancis.com Enzymes can operate under mild conditions and often display exquisite chemo-, regio-, and stereoselectivity. taylorfrancis.com

A powerful biocatalytic strategy for accessing chiral tetrahydroquinolines is the deracemization of a racemic mixture. This has been demonstrated using flavin-dependent enzymes like cyclohexylamine (B46788) oxidase (CHAO). whiterose.ac.ukwhiterose.ac.uk In this synergistic chemo/biocatalytic approach, a series of racemic 2-substituted tetrahydroquinolines are first synthesized using a rhodium-catalyzed chemical method. Subsequently, the racemic mixture is subjected to the CHAO enzyme, which selectively oxidizes one enantiomer, allowing for the isolation of the other in high enantiopurity. whiterose.ac.ukwhiterose.ac.uk This method has been successfully applied to preparative-scale deracemizations of these high-value intermediates. whiterose.ac.uk The use of amine oxidases (AOx) is a prominent strategy in biocatalytic deracemization, with enzymes like monoamine oxidase from Aspergillus niger (MAO-N) and engineered mutants of CHAO showing complementary stereoselectivities and broader substrate scopes. whiterose.ac.uk

Diastereoselective Control in Complex Tetrahydroquinoline Synthesis

When synthesizing complex tetrahydroquinolines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity).

Highly diastereoselective syntheses have been achieved through various cascade and tandem reactions. For example, a [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes provides a straightforward route to 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (>20:1 dr). frontiersin.orgnih.gov This protocol is robust, tolerates a broad range of substrates, and is scalable. frontiersin.orgnih.gov

Another strategy involves a tandem reduction-reductive amination reaction. Starting from methyl (2-nitrophenyl)acetate, a sequence of alkylation, ozonolysis, and catalytic hydrogenation leads to the diastereoselective formation of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. acs.org Furthermore, palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition reactions have been developed for the stereodivergent synthesis of tetrahydroquinolines bearing up to three adjacent stereocenters, including one quaternary center. nih.gov By carefully selecting the chiral ligand, it is possible to selectively generate different diastereomers of the product from the same starting materials. nih.gov

| Methodology | Substrates | Key Features | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| [4+2] Annulation | para-Quinone methides and Cyanoalkenes | Creates 4-aryl-substituted THQs | >20:1 | High | frontiersin.orgnih.gov |

| Tandem Reduction-Reductive Amination | Methyl (2-nitrophenyl)acetate and Allylic halides | Forms 2,4-disubstituted THQs | Diastereoselective | 56-93% | acs.org |

| Pd-catalyzed [4+2] Cycloaddition | Vinyl benzoxazinanone and α-arylidene succinimides | Stereodivergent; creates three stereocenters | High, ligand-dependent | Good | nih.gov |

Chemical Reactivity and Transformation Pathways of 1 Methyl 1,2,3,4 Tetrahydroquinolin 5 Ol and Its Derivatives

Oxidation and Reduction Chemistry of the Tetrahydroquinoline Ring System

The tetrahydroquinoline core of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is susceptible to oxidative transformations that restore aromaticity. Conversely, while the heterocyclic ring is already saturated, further reduction of the entire scaffold can be achieved under specific conditions.

Oxidation: The most common oxidative pathway for tetrahydroquinolines involves dehydrogenation to form the corresponding quinoline (B57606). This aromatization can be achieved using a variety of oxidizing agents. Manganese dioxide (MnO₂), for instance, is a reliable and practical reagent for the oxidation of complex polysubstituted tetrahydroquinolines to their quinoline counterparts. nih.gov The reaction is often clean and proceeds in high yields. nih.gov Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can also promote oxidation, sometimes accompanied by the elimination of substituents, suggesting an acid-catalyzed mechanism. nih.gov An environmentally friendly alternative is the electrochemical oxidation of tetrahydroquinolines, which can selectively yield 3,4-dihydroquinolones using electricity as the oxidant and oxygen as the oxygen source. rsc.org

The thermodynamics of tetrahydroquinoline oxidation indicate that the process is generally favorable, providing a driving force for these transformations. researchgate.net One-pot cascade reactions have also been developed, where an initial oxidation event is followed by further transformations like a 1,5-hydride transfer and cyclization, leading to more complex fused tetrahydroquinoline derivatives. iaea.org

Reduction: The reduction of the already saturated 1,2,3,4-tetrahydroquinoline (B108954) ring is less common than its oxidation but can be accomplished to yield decahydroquinolines. This typically requires catalytic hydrogenation under more forcing conditions than the reduction of quinolines to tetrahydroquinolines. Complete saturation of the entire bicyclic system removes all aromaticity and results in a conformationally flexible aliphatic heterocyclic structure.

In contrast, the synthesis of tetrahydroquinolines from quinolines is a well-established process with numerous methods available. organic-chemistry.orgrsc.org These reductions often employ reagents like zinc borohydride, Hantzsch esters, or catalytic hydrogenation with palladium on carbon (Pd/C) or platinum on carbon (Pt/C). rsc.orgtandfonline.comnih.gov The choice of catalyst and reaction conditions can be crucial, sometimes influencing the stereoselectivity of the reduction. nih.gov

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Polysubstituted Tetrahydroquinoline | MnO₂ (Wako CMD), Pyridine (B92270), CH₂Cl₂ | Corresponding Quinoline | High | nih.gov |

| Fused Lactam Tetrahydroquinoline | DDQ, O₂-TFA | Oxidation-Elimination Product | Not specified | nih.gov |

| N-Aryl Tetrahydroquinolines | Electrochemical, TEMPO, NaI, O₂ | 3,4-Dihydroquinolones | Good | rsc.org |

Reactivity of the Phenolic Hydroxyl Group at the C-5 Position in this compound

The phenolic hydroxyl group at the C-5 position is a key functional group that significantly influences the reactivity of this compound. Its presence allows for a variety of reactions typical of phenols, such as O-alkylation, O-acylation, and etherification. These reactions can be used to introduce a wide range of functional groups, thereby modifying the molecule's properties.

The acidity of the phenolic proton allows for deprotonation by a suitable base to form a phenoxide ion. This negatively charged intermediate is a potent nucleophile and can readily react with electrophiles. For example, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate will yield the corresponding ether. Similarly, acylation with acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) will produce the corresponding ester.

Furthermore, the hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, which will be discussed in more detail in the following section. Its electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

Electrophilic and Nucleophilic Reactivity on the Aromatic Ring System

Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). This is due to the combined electron-donating effects of the phenolic hydroxyl group at C-5 and the nitrogen atom of the tetrahydroquinoline ring. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the hydroxyl group are C-6 and C-4a (a bridgehead carbon, so substitution is not possible), and the para position is C-7.

Therefore, electrophilic attack is most likely to occur at the C-6 and C-7 positions. The nitrogen atom, being part of the saturated ring, also exerts an activating effect on the fused benzene (B151609) ring. In the parent quinoline molecule, electrophilic substitution preferentially occurs on the benzene ring at positions C-5 and C-8. quimicaorganica.orgreddit.com For this compound, the powerful directing effect of the C-5 hydroxyl group will be the dominant factor. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to yield predominantly 6- and 7-substituted products.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally not favored. The SNAr mechanism requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. quimicaorganica.org

The aromatic ring of the target molecule is electron-rich due to the activating hydroxyl and amino moieties, which disfavors the initial nucleophilic attack. For nucleophilic substitution to occur, the molecule would first need to be functionalized with a suitable leaving group and electron-withdrawing groups through electrophilic substitution reactions. For example, if a halogen were introduced at the C-6 or C-8 position and a nitro group at an adjacent ortho or para position, then SNAr could become a viable pathway for further functionalization.

Structure Activity Relationship Sar and Structure Property Relationship Spr for 1 Methyl 1,2,3,4 Tetrahydroquinolin 5 Ol Analogs

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol analogs is profoundly influenced by the nature and position of substituents on the molecule. These modifications can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the compound, thereby affecting its interaction with biological targets.

Role of N-Methylation and Other N-Substitutions

N-substitution on the tetrahydroquinoline core is a critical determinant of biological activity. While the parent N-H compounds can serve as a baseline, the introduction of an N-methyl group, as in this compound, significantly alters the molecule's properties. N-methylation increases lipophilicity and can enhance metabolic stability by protecting the nitrogen from certain metabolic pathways. Furthermore, the nitrogen atom's basicity is modulated by the inductive effect of the methyl group, which can influence its ability to form ionic bonds with receptor sites.

Studies on related N-substituted THQ analogs have demonstrated that the size and nature of the N-substituent are crucial. For instance, in a series of mixed-efficacy μ-opioid receptor (MOR) and δ-opioid receptor (DOR) ligands, N-acylation of the THQ core was found to increase DOR affinity acs.org. This suggests that while a simple methyl group may confer certain advantages, larger or more electronically diverse N-substituents can introduce new interactions with the target protein. The choice of N-substituent can thus be a powerful tool to fine-tune the potency and selectivity of these analogs.

| N-Substitution | Observed/Expected Effects | Reference |

| H (unsubstituted) | Baseline activity, potential for H-bond donation | General Principle |

| Methyl | Increased lipophilicity, altered basicity, potential for enhanced metabolic stability | General Principle |

| Acyl groups | Can increase affinity for specific receptors (e.g., DOR) by introducing new interaction points | acs.org |

| Larger alkyl groups | May introduce steric hindrance or enhance hydrophobic interactions | Inferred |

Significance of the C-5 Hydroxyl Group and its Chemical Modifications

The hydroxyl group at the C-5 position of the aromatic ring is a key functional group that can significantly impact the biological activity and properties of this compound analogs. Its ability to act as both a hydrogen bond donor and acceptor allows for specific and strong interactions with receptor binding sites.

Modification or removal of the C-5 hydroxyl group would be expected to have a profound effect on activity. For example, converting the hydroxyl to a methoxy (B1213986) group would eliminate its hydrogen bond donating ability, which could be detrimental if this interaction is crucial for receptor binding. However, such a modification would also increase lipophilicity, which might enhance membrane permeability. The importance of a phenolic hydroxyl group for activity has been demonstrated in other classes of compounds, where its presence is critical for eliciting a biological response.

Influence of Aromatic Ring Substitutions on Potency and Selectivity

Substituents on the aromatic ring of the tetrahydroquinoline nucleus play a pivotal role in modulating potency and selectivity. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can alter the electron density of the aromatic system and influence interactions with the biological target.

For instance, in studies of related tetrahydroisoquinoline derivatives, it was found that substitutions on the aromatic ring could significantly alter receptor affinities nih.gov. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing pi-pi stacking interactions with aromatic residues in a receptor binding pocket. Conversely, electron-withdrawing groups decrease electron density and can form different types of interactions. The position of the substituent is also critical; for example, a substituent at the C-6 or C-7 position will have a different electronic and steric influence compared to a substituent at the C-8 position. In a study of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, C-6 substituted compounds displayed important activities against certain cancer cell lines rsc.org.

| Aromatic Ring Position | Substituent Type | Potential Impact on Activity | Reference |

| C-6 | Electron-donating (e.g., -OCH3) | May enhance potency through favorable electronic interactions. | rsc.org |

| C-6 | Electron-withdrawing (e.g., -Cl, -NO2) | Can modulate activity and selectivity depending on the target. | rsc.org |

| C-7 | Hydroxyl or Methoxy | Can influence hydrogen bonding and overall polarity. | Inferred |

| C-8 | Various substituents | Can introduce steric effects and alter the molecule's conformation. | nih.gov |

Stereochemical Influence on Receptor Recognition and Functional Efficacy

The this compound scaffold contains a stereocenter at the C-1 position (if R is not H). The absolute configuration at this center can have a profound impact on how the molecule interacts with its biological target. Chiral receptors can exhibit a high degree of stereoselectivity, meaning that one enantiomer may bind with significantly higher affinity and/or have a different functional effect (e.g., agonist vs. antagonist) compared to the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives.

A typical QSAR study on tetrahydroquinoline derivatives would involve the following steps:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electronic properties).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Studies on other tetrahydroquinoline derivatives have successfully employed 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to elucidate the structural requirements for activity mdpi.com. Such models for this compound analogs could guide the design of new compounds with improved potency and selectivity.

Pharmacophore Development and Ligand Design Principles

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Developing a pharmacophore model for this compound analogs can be a powerful tool for designing new ligands and for virtual screening of compound libraries to identify new hits.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature: corresponding to the C-5 hydroxyl group.

A hydrophobic/aromatic feature: representing the benzene (B151609) ring.

A positive ionizable feature: representing the protonated nitrogen atom.

A hydrophobic feature: corresponding to the N-methyl group.

Emerging Applications and Future Research Directions

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol as a Privileged Scaffold in Medicinal Chemistry Lead Optimization

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) core is widely recognized as a "privileged scaffold" in medicinal chemistry. proquest.comgfcollege.in This designation is due to its recurring presence in natural products and synthetic compounds that exhibit a wide array of pharmacological activities. gfcollege.in The THQ framework provides a rigid, three-dimensional structure that can be strategically modified to interact with various biological targets, making it an ideal starting point for drug discovery and lead optimization. proquest.comgfcollege.in Derivatives of the THQ scaffold have shown activities including anticancer, anti-inflammatory, anti-diabetic, anti-HIV, and anti-Alzheimer's properties. proquest.comgfcollege.in

The specific compound, this compound, possesses distinct features that make it a particularly attractive candidate for lead optimization:

The N-Methyl Group: The methyl group at the 1-position (N1) renders the nitrogen a tertiary amine. This modification can influence the compound's basicity, lipophilicity, and metabolic stability compared to its secondary amine counterpart. These properties are critical for modulating pharmacokinetic profiles during the optimization of a drug candidate.

The 5-Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a key functional handle. It can act as both a hydrogen bond donor and acceptor, which is crucial for forming specific interactions within the binding site of a target protein. Furthermore, this hydroxyl group provides a reactive site for further chemical elaboration, such as the formation of ethers or esters to create prodrugs or to fine-tune the molecule's properties.

Recent studies have highlighted the potential of THQ derivatives as potent inhibitors of significant disease targets, such as nuclear factor-kappa B (NF-κB) and lysine-specific demethylase 1 (LSD1), which are implicated in inflammation and cancer. acs.orgmdpi.com The development of these inhibitors showcases the utility of the THQ scaffold in generating molecules with high potency and specificity. However, it is important to note that certain fused tricyclic THQs have been identified as potential pan-assay interference compounds (PAINS), which can lead to false positives in high-throughput screening. acs.orgnih.gov The simpler, bicyclic nature of this compound may offer an advantage by avoiding the reactivity associated with these more complex systems. acs.org

| Tetrahydroquinoline Derivative Class | Biological Target/Activity | Significance | Reference |

|---|---|---|---|

| Novel THQ Analogs | NF-κB Inhibition & Cytotoxicity | Potent anti-inflammatory and anticancer potential. | acs.org |

| Substituted THQs | Anticancer (Colon, Breast, Lung) | Induces oxidative stress and autophagy in cancer cells. | nih.gov |

| THQ-based Inhibitors | Lysine-specific demethylase 1 (LSD1) | Potential for epigenetic-based cancer therapies. | mdpi.com |

| General THQ Derivatives | Anti-HIV, Anti-Alzheimer's, Anti-diabetic | Demonstrates broad therapeutic potential of the scaffold. | proquest.comgfcollege.in |

Applications in Organic Catalysis and Reagent Development

The tetrahydroquinoline scaffold is not only a target of synthesis but also a potential participant in catalytic processes. The development of synthetic routes to THQs often involves advanced catalytic methods, including organocatalysis and photoredox catalysis, which highlights the chemical versatility of this heterocyclic system. thieme-connect.comresearchgate.netnih.gov

The structure of this compound suggests its potential use as an organocatalyst. The embedded N,N-dialkyl aniline-like motif is known to engage in electron donor-acceptor (EDA) complexes under photochemical conditions. nih.gov This capability could allow the compound to act as a photoredox catalyst for various organic transformations. For instance, natural chlorophyll (B73375) has been used as a photosensitizer to synthesize THQs from N,N-dimethylanilines, demonstrating the principle of using such moieties to drive reactions with visible light. acs.org

Furthermore, the presence of the nitrogen atom and the hydroxyl group could enable it to participate in hydrogen-bonding catalysis, a key strategy in asymmetric synthesis. thieme-connect.comresearchgate.net The development of chiral catalysts for producing enantiomerically pure compounds is a major goal of modern chemistry, and chiral THQ derivatives can be synthesized through methods like asymmetric hydrogenation, providing a basis for developing chiral versions of this scaffold for catalysis. acs.org

| Catalysis Type | Role of Tetrahydroquinoline (THQ) | Description | Reference |

|---|---|---|---|

| Organocatalysis | Product | Asymmetric synthesis of chiral THQs using aminocatalysis and H-bonding catalysis. | thieme-connect.comresearchgate.net |

| Photoredox Catalysis | Product / Reagent | Visible-light-driven synthesis of THQs using an organocatalytic electron donor–acceptor (EDA) complex. The aniline-like core of THQs can act as the electron donor. | nih.gov |

| Supramolecular Organocatalysis | Product | Synthesis of functionalized chiral THQs using a combination of catalysts. | nih.gov |

| Nickel/Photoredox Catalysis | Product | A one-pot synthesis to access the THQ scaffold via cross-coupling and cyclization. | thieme-connect.com |

Development of Chemical Probes and Research Tools

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The development of high-quality probes requires a scaffold that is synthetically tractable and allows for systematic structure-activity relationship (SAR) studies. The tetrahydroquinoline core is a suitable starting point for such endeavors.

While some complex, fused THQs have been flagged as promiscuous compounds that can interfere with biochemical assays, the simpler bicyclic structure of this compound is less likely to exhibit such behavior and can serve as a valid, optimizable hit. acs.orgnih.gov The key to its potential as a research tool lies in its functional groups. The 5-hydroxyl group is an ideal attachment point for reporter tags, such as:

Fluorophores: For use in fluorescence microscopy and other imaging techniques to visualize the location of the target protein within cells.

Biotin: For affinity purification (pull-down) experiments to identify the binding partners of the probe-target complex.

Photo-affinity labels: To create a covalent bond between the probe and its target upon UV irradiation, enabling definitive target identification.

The ability to append these moieties to the 5-position, a site that may be solvent-exposed and not critical for target binding, would allow researchers to create valuable tools to investigate biological pathways without disrupting the core interaction of the pharmacophore.

Potential in Dye and Advanced Material Development

The electron-rich nature of the tetrahydroquinoline nucleus makes it an excellent candidate for applications in materials science, particularly as a component of organic dyes. researchgate.net In the design of sensitizers for dye-sensitized solar cells (DSSCs), molecules are often constructed with a Donor-π-Acceptor (D-π-A) architecture. The THQ moiety can serve as a potent electron donor. diva-portal.org

The function of these dyes is to absorb light and inject an electron into a semiconductor material like titanium dioxide (TiO2), initiating the flow of electric current. The efficiency of this process depends heavily on the dye's photophysical properties, such as its absorption spectrum and energy levels (HOMO/LUMO). researchgate.net

Induce a Bathochromic Shift: A shift of the dye's absorption maximum to longer wavelengths (a red-shift), allowing it to harvest a larger portion of the solar spectrum.

Tune Energy Levels: Raise the highest occupied molecular orbital (HOMO) energy level, which can improve the efficiency of electron injection and dye regeneration in a DSSC device.

The 5-hydroxyl group also provides a straightforward chemical handle for connecting the THQ donor unit to the π-bridge and acceptor portions of the dye molecule, facilitating the synthesis of novel, high-performance sensitizers. diva-portal.org

| Structural Feature | Effect on Property | Impact on DSSC Performance | Reference |

|---|---|---|---|

| Tetrahydroquinoline Core | Acts as a strong electron donor. | Forms the basis of the D-π-A dye structure essential for charge separation. | researchgate.netdiva-portal.org |

| Extended π-Conjugation Bridge | Causes a bathochromic shift and increases the molar extinction coefficient. | Enhances light-harvesting ability across the solar spectrum. | diva-portal.org |

| Rigidified Molecular Structure | Can lead to more favorable adsorption on the TiO2 surface. | Often results in higher overall solar-to-electrical energy conversion efficiency. | diva-portal.org |

| Electron-Donating Substituents (e.g., -OH, -CH3) | Increases electron-donating strength of the THQ moiety. | Potential to red-shift absorption and improve charge injection efficiency. | Inferred from diva-portal.org |

Q & A

Q. What are the common synthetic routes for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol?

The synthesis often involves multi-step reactions, such as cyclization of intermediates under controlled conditions. For example, reduction steps using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature, followed by treatment with thionyl chloride (SOCl₂) in chloroform, can yield tetrahydroquinoline derivatives . Other routes may involve cyclization of pyrimidine-carboxylates with amino-substituted reagents, as seen in structurally related compounds .

Q. Which spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. NMR confirms the presence of aliphatic and aromatic hydrogens, while IR identifies functional groups like hydroxyl (-OH) and amine (-NH) moieties. For instance, NMR peaks in the aliphatic region (1–3 ppm) and aromatic region (6–8 ppm) are characteristic of the tetrahydroquinoline scaffold .

Q. What reagents are typically employed in oxidation or reduction reactions of this compound?

Potassium permanganate (KMnO₄) is commonly used for oxidation to quinoline derivatives, while sodium borohydride (NaBH₄) or hydrogen gas (H₂) with catalysts like palladium (Pd/C) are used for reduction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key factors include temperature control, solvent selection, and catalyst use. For example, THF is preferred for LiAlH₄-mediated reductions due to its inertness, while chloroform facilitates SOCl₂ reactions by stabilizing intermediates . Purity can be enhanced via column chromatography or recrystallization, as demonstrated in multi-step syntheses of tetrahydroquinoline analogs .

Q. What mechanisms explain the neuroprotective effects observed in related compounds?

While this compound itself has limited direct evidence, structurally similar compounds (e.g., modafinil) show neuroprotection by preserving dopamine levels in Parkinson’s models. This involves inhibiting oxidative stress or modulating monoamine pathways . Further studies should explore receptor binding or enzyme inhibition specific to this compound.

Q. How do substitution patterns (e.g., 5-OH vs. 8-OH) influence biological activity?

The hydroxyl group’s position significantly affects interactions with molecular targets. For example, 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride exhibits distinct antioxidant properties compared to 5-substituted analogs, likely due to steric and electronic differences . Computational modeling (e.g., DFT) can predict these effects .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Tautomerism or conformational flexibility may cause NMR ambiguities. Using deuterated solvents, variable-temperature NMR, or 2D techniques (e.g., HSQC, HMBC) can clarify assignments . Cross-validation with IR and mass spectrometry (MS) is also recommended .

Q. How does this compound compare to its urea derivatives in pharmacological applications?

Urea derivatives (e.g., 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea) often exhibit enhanced bioavailability due to improved hydrogen bonding. However, the parent compound’s simpler structure may offer advantages in metabolic stability .

Methodological Considerations

- Data Discrepancies : Variations in synthetic yields or spectral data may arise from impurities or side reactions. Reproducibility requires strict adherence to documented protocols (e.g., reaction time, stoichiometry) .

- Biological Assays : Use validated models (e.g., dopamine depletion in Parkinson’s) and compare results to structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.